molecular formula C12H15NO2 B3317408 Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 959421-96-6

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B3317408
CAS RN: 959421-96-6
M. Wt: 205.25 g/mol
InChI Key: NRAJSCNQUNQFEG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (MMQ) is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has a molecular formula of C12H13NO2. MMQ is known for its diverse biological activities and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is its diverse range of biological activities, which make it a promising candidate for the development of new drugs. However, one limitation of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is its relatively low potency compared to other drugs in its class. This may limit its usefulness in certain applications.

Future Directions

There are a number of potential future directions for research on Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate. One area of interest is the development of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, which may lead to the development of more potent derivatives. Additionally, further research is needed to fully understand the potential therapeutic applications of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate and its limitations.

Scientific Research Applications

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been investigated for its potential use as an antituberculosis agent.

properties

IUPAC Name

methyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-5-3-7-11-10(9)6-4-8-13(11)12(14)15-2/h3,5,7H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAJSCNQUNQFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN(C2=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211362
Record name Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

CAS RN

959421-96-6
Record name Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959421-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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